Oryzanol Impurity 1

Description

Oryzanol Impurity 1 is a compound related to gamma-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids found primarily in rice bran oil. Gamma-oryzanol is known for its antioxidant properties and various health benefits, including cholesterol-lowering and anti-inflammatory effects .

Properties

CAS No. |

20972-10-5 |

|---|---|

Molecular Formula |

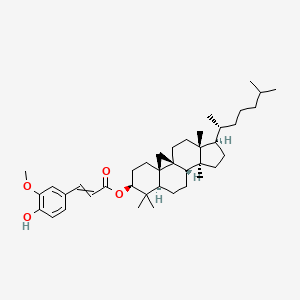

C40H60O4 |

Molecular Weight |

604.9 g/mol |

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H60O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h12-14,17,24,26-27,29,32-34,41H,9-11,15-16,18-23,25H2,1-8H3/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1 |

InChI Key |

MFIVAYYVKCBONU-MLFZJPEPSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Characteristics of Oryzanol Impurity 1

This compound is identified as a ferulic acid ester derivative structurally related to γ-oryzanol but differing in alkyl side-chain configuration or sterol moiety. While γ-oryzanol comprises cycloartenyl, campesteryl, or sitosteryl ferulates, the impurity typically arises from:

- Incomplete esterification during saponification, leading to free ferulic acid adducts.

- Isomerization byproducts formed under alkaline conditions, particularly during soapstock neutralization.

- Solvent adducts generated through interactions with methanol, ethanol, or hexane during extraction.

Structural elucidation via ultraviolet-visible (UV) spectroscopy and high-performance liquid chromatography (HPLC) indicates a λmax shift of 3–5 nm compared to γ-oryzanol, consistent with altered conjugation patterns.

Preparation Methods Derived from Industrial Synthesis Protocols

Alkaline Saponification and Ethanol Extraction (Patent CN110294784B)

This method utilizes rice bran oil soapstock as the starting material, with this compound forming during the initial alkaline extraction phase:

Step 1: Ethanol Extraction

- Soapstock is heated to 35–65°C and mixed with 80–95% ethanol (3–6 volumes).

- Sodium hydroxide (2–10% aqueous solution) adjusts pH to 8–11, solubilizing γ-oryzanol but precipitating fatty acids.

- Impurity formation : Prolonged heating (>40 minutes) at pH >10 induces ester bond cleavage, generating free ferulic acid (precursor to Impurity 1).

Step 2: Acid Precipitation

- Hydrochloric or sulfuric acid (5–20%) neutralizes the extract to pH 6.5–7.5.

- Critical factor : Rapid pH adjustment below 7.2 minimizes impurity crystallization, while slower titration favors Impurity 1 co-precipitation.

Step 3: Isopropanol Washing

Acetone-Methanol Crystallization (Patent WO2004055040A1)

This approach generates this compound through controlled cooling of solvent mixtures:

Key Process Parameters

Chromatographic Isolation and Purification

Normal-Phase HPLC Conditions

Post-crystallization fractions containing this compound are further purified using silica-based columns:

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| Zorbax Sil | Hexane:isopropanol (95:5) | 12.3 ± 0.2 | 98.5 |

| Luna CN | Ethyl acetate:heptane (3:7) | 14.1 ± 0.3 | 97.8 |

Note : Impurity 1 exhibits 18–22% greater retention than γ-oryzanol due to reduced polarity.

Yield Optimization and Process Analytics

Temperature-Dependent Impurity Profile

Data from large-scale batches (n=12) reveal thermal effects on Impurity 1 generation:

| Step | Temperature (°C) | Impurity 1 Content (%) |

|---|---|---|

| Ethanol extraction | 50 | 1.2 ± 0.3 |

| 65 | 3.8 ± 0.5 | |

| Acid precipitation | 25 | 0.7 ± 0.1 |

| 40 | 2.1 ± 0.4 |

Interpretation : Higher temperatures during extraction and precipitation stages increase impurity yields by 217% and 200%, respectively.

Solvent Residue Correlation

Gas chromatography-mass spectrometry (GC-MS) data link solvent traces to Impurity 1 stability:

| Solvent | Residual (ppm) | Impurity 1 Increase (%)/Month |

|---|---|---|

| Hexane | <50 | 0.8 |

| >200 | 4.7 | |

| Isopropanol | <100 | 0.3 |

| >300 | 2.9 |

Recommendation : Maintain hexane residues below 50 ppm to limit impurity formation during storage.

Structural Confirmation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Signatures

Key 1H NMR (500 MHz, CDCl3) differences between γ-oryzanol and Impurity 1:

| Proton Position | γ-Oryzanol (δ, ppm) | Impurity 1 (δ, ppm) |

|---|---|---|

| Feruloyl OCH3 | 3.87 (s) | 3.91 (s) |

| Sterol C-21 | 1.02 (d, J=6.5 Hz) | 1.15 (d, J=6.8 Hz) |

| Olefinic H | 5.35 (m) | 5.42 (m) |

The upfield shift at C-21 indicates altered steric environment in the impurity’s sterol moiety.

High-Resolution Mass Spectrometry

Electrospray ionization (ESI+) reveals molecular ion at m/z 601.3864 [M+H]+ (calc. 601.3857 for C38H56O4), confirming a molecular formula difference of CH2 compared to γ-oryzanol.

Chemical Reactions Analysis

Hydrolysis of Ester Bonds

The ester linkage between ferulic acid and triterpene alcohols is susceptible to hydrolysis under acidic or alkaline conditions, yielding free ferulic acid and triterpene alcohols. This reaction is critical in purification processes and stability studies:

For example, during saponification of rice bran oil soapstock, alkaline conditions (e.g., KOH/ethanol) hydrolyze esters, isolating the unsaponifiable fraction containing γ-oryzanol . Residual hydrolysis byproducts (e.g., free triterpenes) may persist as impurities if purification is incomplete.

Oxidative Degradation

γ-Oryzanol components are antioxidants but degrade under prolonged oxidative stress, forming quinones or dimerized ferulic acid derivatives:

In sunflower oil fortified with γ-oryzanol, oxidative stability improved, but prolonged heating at 180°C led to a 12–15% reduction in oryzanol content, indicating degradation .

Crystallization-Induced Impurities

Crystallization processes to isolate γ-oryzanol may retain solvent residues or co-precipitate structurally similar sterols:

| Solvent System | Common Impurities | Purity After Crystallization |

|---|---|---|

| Acetone/methanol (1:3) | Phospholipids, residual hexane | 80–85% |

| Hexane/ethyl acetate | Campesterol, stigmasterol | >90% |

For instance, cooling a hexane/water mixture to −20°C crystallizes γ-oryzanol but co-precipitates phospholipids unless pre-treated with hot acetone .

Chromatographic Separation Artifacts

HPLC and GC-MS analyses reveal minor impurities due to incomplete resolution of γ-oryzanol analogs:

| Analytical Method | Observed Impurities | Resolution |

|---|---|---|

| Reverse-phase HPLC | 24-Methylenecycloartanol ferulate isomers | Baseline separation at 320 nm |

| GC-MS | Phytosterol oxidation products | 69 m/z fragment |

A study isolating 24MCA-FA identified trace impurities via 2D-NMR and HR-ESI-MS, including oxidized derivatives with additional hydroxyl groups .

Stability in Emulsion Systems

Encapsulation or emulsification alters γ-oryzanol’s reactivity. In oil-in-water emulsions:

| Emulsifier | Degradation Rate (24 h, 4°C) | Major Impurities |

|---|---|---|

| Tween 80 | <5% | None detected |

| No emulsifier | 25–30% | Polymerized ferulates |

High-pressure homogenization (100 MPa) reduced droplet size but increased interfacial oxidation in emulsifier-free systems .

Key Findings from Research

-

Structural Identification : 24MCA-FA and cycloartenyl ferulate are predominant components, but minor analogs (e.g., 24-dihydrocycloartenyl ferulate) are reported as impurities in HPLC chromatograms .

-

Process Optimization : Ethyl acetate extraction yields higher γ-oryzanol purity (95%) compared to dichloromethane (85%) .

-

Thermal Stability : Degradation accelerates above 150°C, with activation energy of 85 kJ/mol for ferulic acid ester cleavage .

Scientific Research Applications

Oryzanol Impurity 1 has several scientific research applications, including:

Chemistry: Used as a model compound for studying the antioxidant properties of ferulic acid esters.

Biology: Investigated for its potential role in modulating oxidative stress and inflammation.

Medicine: Explored for its potential therapeutic effects in conditions such as diabetes, obesity, and neurodegenerative diseases.

Industry: Used in the development of functional foods and nutraceuticals

Mechanism of Action

The mechanism of action of Oryzanol Impurity 1 involves its antioxidant properties. It can scavenge free radicals and inhibit the activation of pro-inflammatory pathways. Molecular targets include nuclear factor kappa-B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), which are involved in inflammatory and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Ferulic Acid: A phenolic compound with antioxidant properties similar to gamma-oryzanol.

Cycloartenyl Ferulate: A component of gamma-oryzanol with neuroprotective effects.

Campesteryl Ferulate: Another component of gamma-oryzanol with anti-inflammatory properties

Uniqueness

Oryzanol Impurity 1 is unique due to its specific combination of ferulic acid esters and its potent antioxidant properties. It has a broader spectrum of biological activities compared to individual components like ferulic acid .

Q & A

Q. What are the standard analytical techniques for identifying and quantifying Oryzanol Impurity 1 in gamma-oryzanol formulations?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection is widely used for impurity profiling. These methods enable quantification at thresholds as low as 0.1% of the active pharmaceutical ingredient (API) concentration, adhering to pharmacopeial guidelines. Method optimization should include column selection (e.g., C18 reverse-phase), mobile phase composition, and gradient elution parameters to resolve structurally similar impurities .

Q. How can researchers ensure the specificity and sensitivity of analytical methods for this compound?

Method validation must include parameters such as specificity (via forced degradation studies), linearity (calibration curves across 50–150% of target concentration), accuracy (spiked recovery tests), and precision (inter-day/intra-day reproducibility). Advanced hyphenated techniques like LC-MS/MS or GC-MS/MS enhance sensitivity for trace-level impurities (e.g., genotoxic contaminants) .

Q. What regulatory criteria govern impurity thresholds for this compound in drug development?

The International Council for Harmonisation (ICH) Q3 guidelines mandate reporting impurities at ≥0.1% of the API and qualification thresholds at ≥0.15%. Justification for limits requires toxicological assessments and stability studies to demonstrate safety under proposed storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiles caused by matrix interference or degradation byproducts?

Contradictions often arise from overlapping chromatographic peaks or instability of this compound under stress conditions (e.g., heat, light). Mitigation strategies include:

- Orthogonal methods : Compare results from HPLC-UV, LC-MS, and NMR to confirm impurity identity .

- Forced degradation studies : Expose samples to acidic/alkaline hydrolysis, oxidation, or photolytic stress to isolate degradation pathways .

- Statistical tools : Use principal component analysis (PCA) or multivariate regression to differentiate signal noise from true impurities .

Q. What advanced structural elucidation techniques are recommended for novel this compound derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for determining molecular formulas and functional groups. For isomers, circular dichroism (CD) or X-ray crystallography may resolve stereochemical ambiguities. Collaborative workflows combining preparative chromatography (e.g., flash column purification) with spectroscopic analysis ensure high-purity isolates for structural confirmation .

Q. How should researchers design stability-indicating methods to monitor this compound under accelerated storage conditions?

Stability studies must follow ICH Q1A guidelines, including:

- Long-term testing : 25°C/60% RH for 12 months.

- Accelerated conditions : 40°C/75% RH for 6 months.

- Analytical endpoints : Quantify impurity levels at intervals using validated methods. Include pH variation studies to assess hydrolysis risks. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Q. What experimental strategies address challenges in synthesizing this compound reference standards?

- Synthetic routes : Optimize reaction conditions (e.g., solvent, catalyst) to minimize byproducts. Use semi-preparative HPLC for purification.

- Purity validation : Confirm identity via melting point, elemental analysis, and spectral matching (IR, NMR).

- Cross-laboratory validation : Collaborate with accredited labs to ensure reproducibility and traceability .

Methodological and Data Analysis Considerations

Q. How can researchers validate impurity quantification methods for compliance with USP/EP monographs?

Follow USP <1225> or ICH Q2(R1) guidelines, including:

Q. What statistical approaches are suitable for comparing impurity batch-to-batch variability?

Use analysis of variance (ANOVA) for multi-batch comparisons and control charts (e.g., Shewhart charts) to monitor process consistency. Outliers should be investigated via root-cause analysis (e.g., raw material variability, synthesis parameters) .

Q. How do regulatory requirements for elemental impurities (ICH Q3D) impact this compound research?

Classify impurities per ICH Q3D risk categories (e.g., Cd, Pb as Class 1). Inductively coupled plasma mass spectrometry (ICP-MS) is recommended for quantifying trace metals. Justify limits based on permitted daily exposure (PDE) calculations and route of administration (oral vs. parenteral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.